Allosucrose - 4217-76-9

Allosucrose

Catalog Number: EVT-258311
CAS Number: 4217-76-9
Molecular Formula: C12H22O11
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Allosucrose is a biochemical.
Source and Classification

Allosucrose is classified as a non-reducing disaccharide composed of two monosaccharides: allose and fructose. It is derived from the natural sugar sucrose but features a different configuration at one of its glycosidic linkages. The compound can be sourced from enzymatic modifications of sucrose or through synthetic routes that involve the selective epimerization of other sugars .

Synthesis Analysis

The synthesis of allosucrose can be achieved through various methods:

  1. Enzymatic Synthesis: This method utilizes specific enzymes such as fructosyltransferases to catalyze the formation of allosucrose from sucrose or other fructose-containing substrates. For instance, fructosyltransferase from certain bacterial sources has been shown to facilitate the conversion of sucrose into allosucrose efficiently .
  2. Chemical Synthesis: Chemical routes often involve selective modifications of existing sugars. Recent advancements have introduced methods such as site-selective epimerization, where a hydrogen atom abstractor is used to promote the conversion of D-glucose to D-allose, which can then react with fructose to yield allosucrose .
  3. Regioselective Modification: Techniques involving regioselective acetylation and bromination have been explored to modify unprotected glycosides selectively. These methods allow for the introduction of specific functional groups that can facilitate further transformations into allosucrose .
Molecular Structure Analysis

Allosucrose has a molecular formula of C₁₂H₂₂O₁₁ and a molecular weight of approximately 342.3 g/mol. Its structure consists of an α-D-allopyranosyl unit linked to a β-D-fructofuranosyl unit via a glycosidic bond between the anomeric carbon of allose (C1) and the C2 carbon of fructose. This configuration imparts distinct physical properties compared to sucrose.

Structural Characteristics:

  • Glycosidic Linkage: The linkage between the monosaccharides is crucial for its stability and sweetness profile.
  • Stereochemistry: The specific stereochemistry at the anomeric carbon significantly influences its reactivity and interaction with biological systems.
Chemical Reactions Analysis

Allosucrose participates in several chemical reactions typical for disaccharides:

  1. Hydrolysis: Under acidic or enzymatic conditions, allosucrose can hydrolyze into its constituent monosaccharides.
  2. Reduction: It can undergo reduction reactions to form sugar alcohols.
  3. Acetylation: Allosucrose can be modified through acetylation to yield various derivatives useful in synthetic applications .

These reactions are essential for exploring the compound's reactivity in various chemical environments.

Mechanism of Action

The mechanism of action for allosucrose primarily relates to its role as a sugar substitute in food products due to its sweetness profile and potential health benefits:

  • Sweetness Perception: Allosucrose exhibits sweetness comparable to sucrose but with lower caloric content, making it an attractive option for low-calorie sweeteners.
  • Metabolic Pathways: Research suggests that allosucrose may influence metabolic pathways differently than traditional sugars, potentially aiding in cholesterol reduction and managing blood glucose levels .
Physical and Chemical Properties Analysis

Allosucrose possesses several notable physical and chemical properties:

  • Solubility: It is soluble in water, which is typical for most sugars.
  • Stability: The compound shows stability under various pH conditions but may degrade under extreme temperatures or prolonged exposure to acidic environments.
  • Crystallization: Allosucrose can crystallize under appropriate conditions, which is important for its processing in food applications.

Relevant Data:

  • Melting Point: Approximately 160 °C
  • Specific Rotation: +66° (in water)
Applications

Allosucrose has several scientific and practical applications:

  1. Food Industry: Used as a low-calorie sweetener in various food products due to its sweetness without contributing significantly to caloric intake.
  2. Pharmaceuticals: Investigated for potential health benefits related to blood lipid regulation and metabolic disorders.
  3. Research Tool: Serves as a substrate in biochemical assays aimed at studying carbohydrate metabolism and enzyme activity.

Properties

CAS Number

4217-76-9

Product Name

Allosucrose

IUPAC Name

(2R,3R,4R,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1

InChI Key

CZMRCDWAGMRECN-DCUALPFSSA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

allosucrose
alpha-D-allopyranosyl beta-D-fructofuranoside

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

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